Welcome to the BenchChem Online Store!
molecular formula C14H21NO5 B601732 N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide CAS No. 73954-34-4

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide

Cat. No. B601732
M. Wt: 283.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04604389

Procedure details

While cooling with ice, a solution of 3,4-dimethoxyphenylacetic acid chloride (485.2 g) in methylene chloride (1.1 liters) is added dropwise at 15° to 20° C. to a solution of aminoacetaldehyde dimethylacetal (246.2 ml) and triethylamine (315 ml) in methylene chloride (2.2 liters) of and the mixture is stirred for 1 hour at 16°-18° C. It is then extracted several times with water, dried over magnesium sulphate and evaporated. The oil obtained slowly crystallizes out.
Quantity
485.2 g
Type
reactant
Reaction Step One
Quantity
246.2 mL
Type
reactant
Reaction Step One
Quantity
315 mL
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12](Cl)=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][NH2:19].C(N(CC)CC)C>C(Cl)Cl>[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][NH:19][C:12](=[O:13])[CH2:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
485.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)Cl
Name
Quantity
246.2 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
315 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.1 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 hour at 16°-18° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling with ice
EXTRACTION
Type
EXTRACTION
Details
It is then extracted several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oil obtained slowly
CUSTOM
Type
CUSTOM
Details
crystallizes out

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(CNC(CC1=CC(=C(C=C1)OC)OC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.